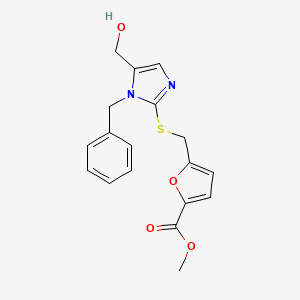

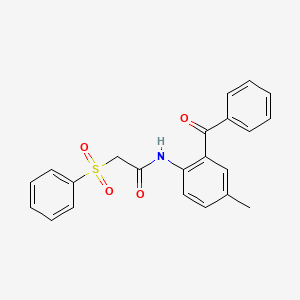

N-(2-benzoyl-4-methylphenyl)-2-(phenylsulfonyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-benzoyl-4-methylphenyl)-2-(phenylsulfonyl)acetamide, also known as BMS-582949, is a small molecule inhibitor of the protein tyrosine kinase 5 (PTK5). PTK5 has been shown to play a role in cancer cell proliferation, migration, and invasion, making it an attractive target for cancer therapy.

Aplicaciones Científicas De Investigación

Prodrug Development and Stability

One research avenue explores the compound's potential as a prodrug, particularly in the context of sulfonamide derivatives. A study by Larsen, Bundgaard, and Lee (1988) investigated various N-acyl derivatives of N-methylsulfonamides, focusing on their stability, hydrolysis kinetics, and enzymatic hydrolysis to yield parent sulfonamides. This research highlights the compound's application in enhancing the solubility and lipophilicity of pharmaceuticals, showcasing its relevance in prodrug formulation (Larsen, Bundgaard, & Lee, 1988).

Antimalarial and Antiviral Potential

Another significant application is in the development of antimalarial and potentially antiviral drugs. Fahim and Ismael (2021) conducted a theoretical investigation on sulfonamide derivatives, including N-(phenylsulfonyl)acetamide, highlighting their reactivity and antimalarial activity. The study presents these compounds as promising candidates for COVID-19 drug development, underscoring their potential in addressing global health challenges (Fahim & Ismael, 2021).

Synthesis and Antimicrobial Activity

Research also delves into the synthesis of novel compounds derived from sulfonamide derivatives, assessing their antimicrobial properties. Fahim and Ismael (2019) explored the synthesis of new sulfonamide derivatives, examining their reactivity with nitrogen-based nucleophiles. Their findings revealed good antimicrobial activity, suggesting the potential of these compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).

Photoregulated Release and Uptake of Pharmaceuticals

Gong, Wong, and Lam (2008) investigated the use of azobenzene-containing functional monomers for creating photoresponsive molecularly imprinted hydrogel materials. These materials aim at the photoregulated release and uptake of pharmaceuticals, such as acetaminophen (N-(4-hydroxyphenyl)acetamide), in biocompatible aqueous media. This research opens new pathways for controlled drug delivery systems (Gong, Wong, & Lam, 2008).

Enhanced Water Treatment Technologies

Liu et al. (2012) developed novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers. These membranes demonstrated improved water flux and dye rejection capabilities, indicating the compound's application in enhancing water treatment technologies (Liu et al., 2012).

Propiedades

IUPAC Name |

2-(benzenesulfonyl)-N-(2-benzoyl-4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c1-16-12-13-20(19(14-16)22(25)17-8-4-2-5-9-17)23-21(24)15-28(26,27)18-10-6-3-7-11-18/h2-14H,15H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGYSMWESITYPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2831932.png)

![7,7-Dimethylspiro[3.5]nonan-2-amine;hydrochloride](/img/structure/B2831933.png)

![(Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2831935.png)

![5-chloro-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2831944.png)